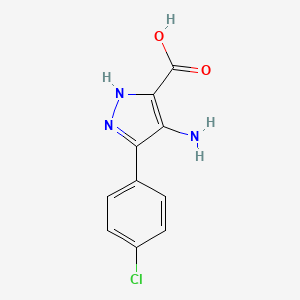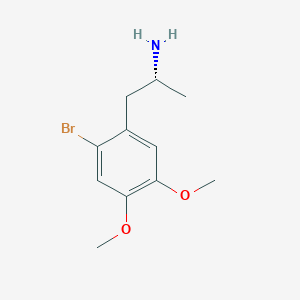
2-Bromo-4,5-dimethoxyamphetamine, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
2-Bromo-4,5-dimethoxyamphetamine, ®-, undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-Bromo-4,5-dimethoxyamphetamine, ®-, has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Neuropharmacology: The compound is used to study the interactions with serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Psychopharmacology: It is used to investigate the psychoactive effects and potential therapeutic applications for mental health disorders.
Analytical Chemistry: The compound serves as a reference standard in analytical methods for detecting and quantifying similar substances in biological samples.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dimethoxyamphetamine, ®-, involves its interaction with serotonin receptors in the brain. It acts as an agonist or partial agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors, leading to the activation of these receptors and subsequent downstream signaling pathways . This interaction is responsible for the compound’s psychedelic effects, including altered perception, mood, and cognition .
Comparison with Similar Compounds
2-Bromo-4,5-dimethoxyamphetamine, ®-, is structurally similar to other substituted amphetamines and phenethylamines, such as:
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another potent psychedelic compound with similar receptor binding profiles.
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its long-lasting psychoactive effects.
2,5-Dimethoxy-4-chloroamphetamine (DOC): Exhibits similar pharmacological properties but with different potency and duration of action.
The uniqueness of 2-Bromo-4,5-dimethoxyamphetamine, ®-, lies in its specific receptor binding affinities and the distinct psychoactive effects it produces .
Properties
CAS No. |
1030596-76-9 |
|---|---|
Molecular Formula |
C11H16BrNO2 |
Molecular Weight |
274.15 g/mol |
IUPAC Name |
(2R)-1-(2-bromo-4,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-10(14-2)11(15-3)6-9(8)12/h5-7H,4,13H2,1-3H3/t7-/m1/s1 |
InChI Key |
JPDVAVONMYSOMF-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1Br)OC)OC)N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1Br)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Docosanoic acid, [[4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B12736155.png)
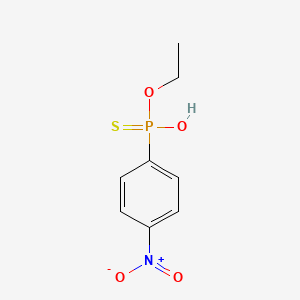
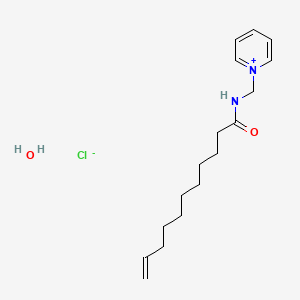
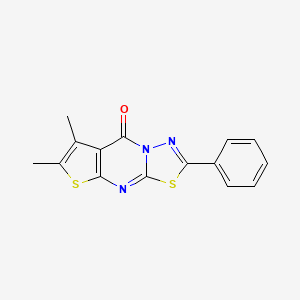

![2-[3-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine;hydrochloride](/img/structure/B12736195.png)

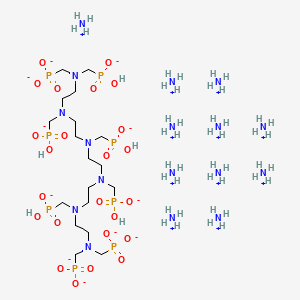
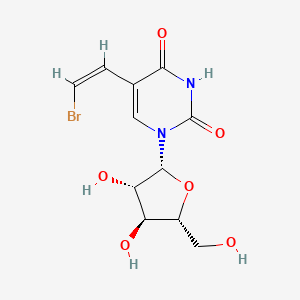
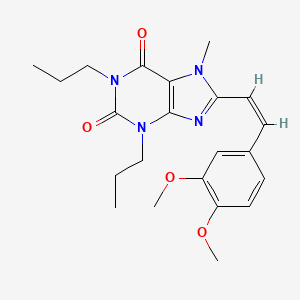

![4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12736226.png)
